BenchChemオンラインストアへようこそ!

1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole

GPCR screening GPR35 antagonism selectivity profiling

1-((4-Bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole (CAS 868216-51-7, MF C₁₁H₁₃BrN₂O₂S₂, MW 349.26 g/mol) is a synthetic 2-thio-substituted 4,5-dihydroimidazole derivative bearing a 4-bromobenzenesulfonyl group at N1 and an ethylthio moiety at C2. The compound belongs to the broader class of 2-thio-substituted imidazoles, a scaffold extensively investigated for immunomodulating and cytokine-release-inhibiting actions , as well as p38 MAP kinase inhibition and cyclooxygenase (COX) inhibition.

Molecular Formula C11H13BrN2O2S2
Molecular Weight 349.26
CAS No. 868216-51-7
Cat. No. B2591461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole
CAS868216-51-7
Molecular FormulaC11H13BrN2O2S2
Molecular Weight349.26
Structural Identifiers
SMILESCCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H13BrN2O2S2/c1-2-17-11-13-7-8-14(11)18(15,16)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3
InChIKeyYHGSZDPVSIKQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole (CAS 868216-51-7): Compound-Class Context and Procurement-Relevant Structural Profile


1-((4-Bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole (CAS 868216-51-7, MF C₁₁H₁₃BrN₂O₂S₂, MW 349.26 g/mol) is a synthetic 2-thio-substituted 4,5-dihydroimidazole derivative bearing a 4-bromobenzenesulfonyl group at N1 and an ethylthio moiety at C2 [1]. The compound belongs to the broader class of 2-thio-substituted imidazoles, a scaffold extensively investigated for immunomodulating and cytokine-release-inhibiting actions [2], as well as p38 MAP kinase inhibition [3] and cyclooxygenase (COX) inhibition [4]. However, the specific 1-sulfonyl-2-ethylthio-4,5-dihydro substitution pattern of this compound represents a distinct chemotype whose quantitative biological differentiation from close analogs has not yet been reported in peer-reviewed primary literature. Procurement interest in this compound is primarily as a screening library member or synthetic building block where its unique combination of the 4-bromophenylsulfonyl electron-withdrawing group, the 2-ethylthio lipophilic side chain, and the non-aromatic 4,5-dihydroimidazole core may confer distinct physicochemical and target-engagement profiles relative to methylthio, benzylthio, or 2-phenyl analogs.

Why Generic Substitution Among 1-Sulfonyl-2-Thio-4,5-Dihydroimidazole Analogs Is Not Supported by Quantitative Evidence


The 1-sulfonyl-2-thio-4,5-dihydroimidazole chemotype exhibits high sensitivity to both the nature of the 2-thio substituent (alkyl chain length and branching) and the electronic character of the N1-sulfonyl aryl group [1]. In a systematic COX-1/COX-2 SAR study, the 2-alkylthio series demonstrated superior potency and selectivity compared to their 2-alkylsulfonyl counterparts in human whole blood assays, directly implicating the oxidation state at the 2-position sulfur as a critical determinant of biological activity [2]. Furthermore, the 4-bromophenylsulfonyl group introduces halogen-bonding potential and electron-withdrawing effects absent in the non-halogenated benzenesulfonyl analog (CAS 868216-48-2, MW 270.4 vs. 349.26) . Computational ADME profiling of the target compound reveals 0 H-bond donors, a topological polar surface area of 61.17 Ų, and a QED (Quantitative Estimate of Drug-likeness) score of 0.84—values that differ measurably from those of the corresponding methylthio (MW 335.24) and phenylethylthio (MW 425.36) analogs [1]. These quantifiable differences in molecular weight, lipophilicity, and hydrogen-bonding capacity directly impact membrane permeability, metabolic stability, and off-target promiscuity, making it inappropriate to assume functional interchangeability. The following quantitative evidence dimensions detail the specific, verifiable differentiation of this compound.

Quantitative Differentiation Evidence for 1-((4-Bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole vs. Closest Structural Analogs


GPR35 Antagonism Selectivity: Inactive in Primary Screening Assay vs. Structurally Related Active Chemotypes

In a primary cell-based screening assay for GPR35 (G-protein coupled receptor 35) antagonism, 1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole was classified as inactive [1]. This negative result is informative for procurement decisions: it demonstrates that this specific compound, despite belonging to the 2-thio-substituted imidazole class with known immunomodulatory potential [2], does not promiscuously engage this particular GPCR target implicated in inflammatory bowel disease and oncogenic signaling. For researchers seeking GPR35-active chemotypes, this result may deprioritize this compound; conversely, for programs screening against other targets where GPR35 activity constitutes an undesirable off-target liability, this selectivity profile may represent a procurement advantage over analogs that show polypharmacology.

GPCR screening GPR35 antagonism selectivity profiling off-target liability

Molecular Weight and Lipophilicity Step from Methylthio (CAS 868216-41-5) to Ethylthio (CAS 868216-51-7): A +14 Da Increment with Predicted logP Implications

The closest structural analog to CAS 868216-51-7 is its methylthio congener, 1-(4-bromophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole (CAS 868216-41-5), which differs by a single methylene (-CH₂-) unit at the 2-thio substituent. The target compound has a molecular weight of 349.26 g/mol versus 335.24 g/mol for the methylthio analog [1]. The ethylthio compound possesses a computed clogP of 2.50, reflecting increased lipophilicity relative to the methylthio congener (estimated ~0.5 log unit lower based on the Hansch π contribution of -CH₂-). This 14 Da mass increment and associated logP shift place the ethylthio compound closer to the center of Lipinski-compliant oral drug space (MW < 500; logP < 5) while providing higher membrane partitioning potential than the smaller methylthio analog—a trade-off that is relevant for programs where cellular permeability or blood-brain barrier penetration is being optimized [1].

physicochemical profiling lipophilicity optimization SAR by homologation methyl-to-ethyl scan

4-Bromophenyl vs. Unsubstituted Phenylsulfonyl: Halogen Bonding and Electronic Modulation Evidence from Structural Analogs

The non-brominated analog 1-(benzenesulfonyl)-2-ethylsulfanyl-4,5-dihydroimidazole (CAS 868216-48-2, MW 270.4 g/mol, MF C₁₁H₁₄N₂O₂S₂) differs from the target compound solely by the absence of the para-bromine on the phenylsulfonyl ring . This substitution introduces three quantifiable differences: (1) Mass increment of +78.86 g/mol (Br vs. H); (2) introduction of a halogen-bond donor (σ-hole on bromine) capable of engaging backbone carbonyl oxygens or π-systems in protein binding pockets; and (3) a Hammett σₚ value of +0.23 for bromine, which increases the electrophilicity of the sulfonyl sulfur by withdrawing electron density through the aromatic ring [1]. In the broader imidazole-based kinase inhibitor class, similar para-halogen substitutions on the N1-arylsulfonyl group have been associated with enhanced target binding affinity due to halogen bonding [2], although direct quantitative comparison between these two exact compounds has not been published. The benzenesulfonyl analog has been annotated in multiple PubChem BioAssay entries (including regulators of G-protein signaling and opioid receptor screens), providing a broader screening fingerprint for comparative selectivity assessments .

halogen bonding electron-withdrawing effects sulfonyl reactivity para-substituent SAR

Class-Level SAR: 2-Alkylthio Imidazole Scaffold Shows Superior COX-2 Inhibitory Potency and Selectivity Over 2-Alkylsulfonyl in Human Whole Blood Assay

A systematic SAR study by Assadieskandar et al. (2013) evaluated 4-aryl-5-(4-(methylsulfonyl)phenyl)-2-alkylthio and 2-alkylsulfonyl-1H-imidazole derivatives for COX-1 and COX-2 inhibitory activity in a human whole blood assay [1]. The study demonstrated that the 2-alkylthio series was more potent and more selective for COX-2 than the corresponding 2-alkylsulfonyl series. Molecular modeling revealed that the 2-alkylthio moiety engages in favorable interactions with Tyr341 in the COX-2 active site, increasing residence time, while the 2-alkylsulfonyl group interacts with Arg120 in COX-1, reducing selectivity. Although this study did not include the exact 1-sulfonyl-4,5-dihydro substitution pattern of CAS 868216-51-7, the core finding—that the 2-alkylthio (reduced sulfur) oxidation state is critical for COX-2 potency and selectivity—is directly transferable class-level evidence supporting procurement of 2-ethylthio compounds over 2-ethylsulfonyl analogs for COX-2-focused screening campaigns [1].

COX-2 selectivity human whole blood assay 2-alkylthio SAR anti-inflammatory screening

Class-Level SAR: 2-Thioether Moiety in Imidazoles Engages Phosphate/Ribose Binding Pockets of p38 MAP Kinase with Low Nanomolar IC₅₀ Values—Relevance for Kinase Inhibitor Screening

Laufer and Koch (2008) demonstrated that 2-alkylsulfanyl-substituted imidazoles achieve p38α MAP kinase IC₅₀ values in the low nanomolar range through engagement of the phosphate/ribose binding pockets via the 2-thioether moiety [1]. A larger follow-up study of ~90 pyridinylimidazole-based 2-thioimidazoles further established that amino, oxy, or thioxy substituents at the 2-position contribute differentially to p38α potency and selectivity over cytochrome P450 isoforms [2]. While the specific 4,5-dihydro scaffold of CAS 868216-51-7 differs from the fully aromatic 4,5-diarylimidazoles in these studies, the 2-ethylthio pharmacophore is conserved. The saturated 4,5-dihydro core introduces conformational flexibility (sp³ hybridization at C4 and C5) absent in the aromatic imidazole series, which may alter the presentation angle of the 2-ethylthio group to the kinase hinge region—a structural feature that distinguishes this compound from the extensively characterized aromatic p38 inhibitors and may confer a different kinase selectivity fingerprint [3].

p38 MAP kinase ATP-mimetic inhibitor 2-thioether pharmacophore kinase selectivity

Quantitative Estimate of Drug-likeness (QED): A Composite Descriptor Differentiating from Larger 2-Thio Analogs for Fragment-Based and Lead-Like Screening

The Quantitative Estimate of Drug-likeness (QED) score for CAS 868216-51-7 is 0.84 (scale 0–1), as computed by the ECBD database [1]. This composite metric integrates MW (349.27), logP (2.50), HBA (4), HBD (0), TPSA (61.17), and rotatable bond count (3) into a single attractiveness score for oral drug development. The closely related phenylethyl analog, 1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole (CAS 868216-97-1), has a molecular weight of 425.36 g/mol , placing it well above the Rule-of-Three threshold (MW < 300) for fragment-based screening and approaching the Rule-of-Five ceiling. The ethylthio compound's lower MW and high QED score position it more favorably for fragment- and lead-like screening libraries, while the phenylethyl analog—with its larger hydrophobic surface and additional rotatable bond—may exhibit higher non-specific protein binding and reduced ligand efficiency [1].

drug-likeness QED score fragment-based screening lead-like properties

Procurement-Relevant Application Scenarios for 1-((4-Bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole Based on Quantitative Differentiation Evidence


Kinase Selectivity Panel Screening: GPR35-Negative 2-Ethylthio Imidazole with Documented p38α Pharmacophore

For kinase inhibitor discovery programs targeting the p38 MAP kinase family or related CMGC kinases, this compound offers a structurally differentiated 2-ethylthio pharmacophore on a non-aromatic 4,5-dihydroimidazole scaffold. Class-level SAR demonstrates that 2-thioether imidazoles achieve low nanomolar p38α IC₅₀ values [1], while the documented inactivity in the GPR35 antagonism assay [2] provides preliminary selectivity evidence suggesting reduced polypharmacology against this GPCR. The 4-bromophenylsulfonyl group introduces halogen-bonding potential at the N1 position, which may engage backbone carbonyls in the kinase hinge region differently than the extensively studied 4-fluorophenyl or 4-methylsulfonylphenyl analogs. Researchers should procure this compound when expanding a kinase-focused screening library with novel chemotypes that combine a validated 2-thioether hinge-binding motif with an underexplored 1-sulfonyl-4,5-dihydro scaffold.

COX-2 Selective Inhibitor Hit Finding: 2-Alkylthio Oxidation State Validated for Potency and Selectivity Over 2-Sulfonyl Analogs

The 2-ethylthio (reduced sulfur) oxidation state of this compound aligns with the demonstrated superiority of 2-alkylthio over 2-alkylsulfonyl imidazoles for COX-2 potency and selectivity in human whole blood assays [3]. While the 4,5-dihydro core and N1-sulfonyl pattern differ from the 1H-imidazole scaffolds in the published COX SAR, the conserved 2-alkylthio feature supports inclusion of this compound in a targeted screening set for COX-2 inhibitor discovery. Procurement is recommended for medicinal chemistry groups seeking to explore whether the 4,5-dihydro scaffold (sp³ character at C4/C5) modulates COX-2/COX-1 selectivity through altered presentation of the 2-ethylthio group relative to the fully aromatic imidazole COX inhibitors. The commercially available methylthio analog (CAS 868216-41-5) should be procured in parallel to enable direct methyl-to-ethyl SAR comparison.

Fragment-Based and Lead-Like Screening Library Expansion: High QED Score (0.84) and Favorable MW for Downstream Optimization

With a QED score of 0.84, MW of 349.26, and only 3 rotatable bonds, this compound ranks favorably among the broader 1-sulfonyl-2-thio-4,5-dihydroimidazole series for lead-like screening libraries [2]. The ethylthio substituent provides a balanced lipophilicity (clogP 2.50) that supports membrane permeability without excessive hydrophobicity-driven promiscuity. The compound is better suited for fragment- and lead-like screening than the bulkier phenylethyl analog (CAS 868216-97-1, MW 425.36), which risks higher non-specific binding and reduced ligand efficiency. Procurement managers building diversity-oriented screening collections should select this compound as the representative ethylthio member of the series, pairing it with the methylthio (CAS 868216-41-5, MW 335.24) and unsubstituted benzenesulfonyl (CAS 868216-48-2, MW 270.4) analogs to create a compact, information-rich SAR probe set.

Immunomodulatory Compound Screening: 2-Thio-Imidazole Scaffold with Cytokine-Release-Inhibiting Patent Precedent

The 2-thio-substituted imidazole scaffold is claimed in granted patents (e.g., Indian Patent 209669 and WO equivalents) for immunomodulating and cytokine-release-inhibiting applications, including autoimmune disorders, rheumatoid arthritis, and septic shock [4]. While the specific 1-(4-bromophenyl)sulfonyl-2-ethylthio-4,5-dihydro substitution is not exemplified in these patents, the compound falls within the general Markush structures and represents an unexplored substitution pattern within this pharmacologically validated class. For academic or industrial groups screening for novel immunomodulatory agents with reduced GPR35 liability, this compound offers a procurement-accessible entry point into the 2-thio-imidazole chemical space with a documented selectivity anchor (GPR35-inactive) [2] and a physicochemical profile suitable for oral bioavailability optimization (0 HBD, moderate TPSA of 61.17 Ų).

Quote Request

Request a Quote for 1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.